Deamino-Tyr-Tyr ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Deamino-Tyr-Tyr ethyl ester can be synthesized through esterification reactions. One common method involves the reaction of tyrosine derivatives with ethanol in the presence of a catalyst . The reaction typically requires refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using optimized reaction conditions to ensure high yield and purity . The use of efficient catalysts and controlled reaction environments is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Deamino-Tyr-Tyr ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Deamino-Tyr-Tyr ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Deamino-Tyr-Tyr ethyl ester involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function . The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tyrosine ethyl ester: Similar in structure but contains an amino group.
Phenylalanine ethyl ester: Another amino acid derivative with a similar ester group.
Tyramine ethyl ester: Contains a similar aromatic ring but lacks the carboxyl group.
Uniqueness
Deamino-Tyr-Tyr ethyl ester is unique due to its specific structural features, such as the absence of an amino group and the presence of an ethyl ester group. These characteristics contribute to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
ethyl (2S)-3-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenyl)propanoylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-2-26-20(25)18(13-15-5-10-17(23)11-6-15)21-19(24)12-7-14-3-8-16(22)9-4-14/h3-6,8-11,18,22-23H,2,7,12-13H2,1H3,(H,21,24)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNNQLLASRVTMB-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.